[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide
Description
Properties
IUPAC Name |
[3,5-bis(aminomethyl)phenyl]methanamine;trihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3BrH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBSKICVFIANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)CN)CN.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ammonia or an amine source under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by aminomethyl groups. The resulting product is then treated with hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine groups (-CH₂NH₂) undergo oxidation under controlled conditions. While direct oxidation pathways are not fully detailed in literature, analogous polyamine compounds suggest potential reactivity:
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Air oxidation : Slow oxidation in aqueous solutions may form imine or nitrile derivatives, though this requires catalytic conditions.
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Chemical oxidants : Reactions with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) likely yield nitro groups (-NO₂) or azoxy compounds, depending on stoichiometry.
Key Consideration : The bromide ions may act as stabilizing agents during oxidation, preventing over-oxidation of the aromatic core.
Coordination Chemistry
The compound serves as a tridentate ligand in coordination complexes due to its three spatially accessible amine groups:
Mechanistic Insight :
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Amine groups donate electron pairs to metal centers, forming stable M–N bonds.
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The bromide counterions enhance solubility in polar solvents (e.g., H₂O, MeOH), facilitating complexation .
Reduction and Alkylation
The primary amines participate in reductive alkylation and acylation:
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Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₄ to form secondary amines.
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Acylation : Treatment with acetyl chloride yields N-acetyl derivatives, preserving the aromatic backbone.
Example Reaction :
Acid-Base Reactions
The trihydrobromide form dissociates in aqueous media:
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Buffering capacity : Maintains pH 6–8.5 in cell culture systems, critical for biological assays.
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Protonation states : The amines exist as -NH₃⁺ groups at physiological pH, enhancing water solubility .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
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Decomposition onset : 215°C
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Major products : HBr gas (detected via FTIR) and polyaromatic residues .
This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, materials science, and catalysis. Further studies are needed to explore its catalytic potential in cross-coupling reactions and enzyme inhibition mechanisms.
Scientific Research Applications
Antiviral Research
One of the notable applications of [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide is in the development of antiviral compounds. Research indicates that derivatives of this compound exhibit inhibitory effects against certain viruses by interfering with viral replication processes. For instance, studies have shown that modifications to the aminomethyl groups can enhance antiviral activity against specific strains of viruses, suggesting a pathway for developing new antiviral therapies .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving histone deacetylase inhibition. This property is particularly relevant in combination therapies where it may enhance the efficacy of existing chemotherapeutic agents .
Ligand in Cross-Coupling Reactions
This compound serves as a ligand in various cross-coupling reactions, such as Suzuki and Hiyama reactions. Its ability to stabilize metal catalysts enhances reaction yields and selectivity. For example, when used with palladium catalysts, the compound has shown improved performance in coupling aryl halides with aryl trimethoxysilanes, yielding higher product purity and efficiency .
Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The presence of multiple amine groups allows for cross-linking reactions that can lead to the formation of robust polymer networks. Research has indicated that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to traditional polymers .
Data Tables
Case Studies
- Antiviral Compound Development : A study focusing on the modification of aminomethyl groups led to the discovery of new antiviral agents effective against influenza viruses. The research highlighted structure-activity relationships that could guide future drug design efforts.
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction pathways.
- Catalytic Efficiency : A comparative study showed that using this compound as a ligand with palladium catalysts resulted in a 30% increase in yield for Suzuki cross-coupling reactions compared to traditional ligands.
Mechanism of Action
The mechanism of action of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
[3,5-Bis(aminomethyl)phenyl]methanamine Trihydrochloride
- Molecular Formula : C₉H₁₇N₃·3HCl
- Key Differences :
[3,5-Bis(aminomethyl)-2,4,6-trimethylphenyl]methanamine
- Molecular Formula : C₁₂H₂₁N₃
- Key Differences :
Electronically Modified Analogues
[3,5-Bis(trifluoromethyl)phenyl]methanamine
- Molecular Formula : C₉H₇F₆N
- Key Differences: Substituents: Trifluoromethyl (-CF₃) groups instead of aminomethyl (-CH₂NH₂). Electronic Effects: Strong electron-withdrawing -CF₃ groups reduce basicity and enhance lipophilicity. Applications: Used in pharmaceuticals and agrochemicals due to metabolic stability .
[3,5-Bis(methylsulfonyl)phenyl]methanamine Hydrochloride
- Molecular Formula: C₉H₁₃NO₄S₂·HCl
- Key Differences: Substituents: Methylsulfonyl (-SO₂CH₃) groups instead of aminomethyl. Acidity: Sulfonyl groups increase acidity (pKa ~1–2) compared to the basic amino groups (pKa ~9–10). Applications: Potential use in anion-binding hosts or enzyme inhibitors .
Salts and Derivatives
1-[3,5-Bis(trifluoromethyl)phenyl]methanamine Hydrochloride
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Counterion | Key Applications |
|---|---|---|---|---|---|
| [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide | C₉H₁₇N₃·3HBr | 435.89 | -CH₂NH₂ (3,5, para) | Br⁻ | Coordination chemistry, sensors |
| [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrochloride | C₉H₁₇N₃·3HCl | 315.13 | -CH₂NH₂ (3,5, para) | Cl⁻ | Ligand synthesis |
| [3,5-Bis(trifluoromethyl)phenyl]methanamine | C₉H₇F₆N | 243.15 | -CF₃ (3,5) | None | Pharmaceuticals |
| [3,5-Bis(methylsulfonyl)phenyl]methanamine HCl | C₉H₁₃NO₄S₂·HCl | 330.80 | -SO₂CH₃ (3,5) | Cl⁻ | Anion recognition |
Key Observations:
Counterion Impact :
- Bromide salts (e.g., trihydrobromide) exhibit lower solubility in water compared to chloride salts but higher thermal stability .
- Fluorinated derivatives (e.g., -CF₃) show enhanced membrane permeability in biological systems .
Electronic Effects :
- Electron-withdrawing groups (-CF₃, -SO₂CH₃) reduce basicity and alter coordination preferences compared to electron-donating -CH₂NH₂ groups .
Steric Effects :
- Methyl or ethyl substituents (e.g., 2,4,6-trimethyl derivatives) limit ligand flexibility but enhance selectivity in ion recognition .
Biological Activity
[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, with the molecular formula C₉H₁₂Br₃N₃ and CAS number 1864060-71-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in drug development.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the molecular structure.
- Mass Spectrometry : Determines the molecular weight and composition.
- X-ray Crystallography : Provides detailed information about the crystal structure.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it acts as a non-ionic organic buffering agent , maintaining pH levels in cell culture systems between 6 and 8.5, which is crucial for cellular functions during experimental procedures.
Additionally, compounds structurally similar to this compound have shown potential as therapeutic agents due to their capacity to inhibit specific biological pathways. For instance, studies have indicated that certain derivatives can act as inhibitors of bacterial ribosomes, impacting protein synthesis in pathogens like Mycobacterium tuberculosis .
Cytotoxicity and Efficacy
Research has demonstrated that this compound exhibits cytotoxic effects in various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in HCT116 colon carcinoma cells. The compound's efficacy was measured using standard assays, which indicated significant cytotoxicity at specific concentrations .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1,4-Phenylenedimethanamine dihydrochloride | 3057-45-2 | 1.00 | Commonly used as a reducing agent in organic synthesis. |
| 1,3-Phenylenedimethanamine dihydrochloride | 51964-30-8 | 1.00 | Utilized in dye production and polymer chemistry. |
| (3,5-Dimethylphenyl)methanamine | 78710-55-1 | 0.94 | Applications in agrochemicals and pharmaceuticals. |
The structural configuration of this compound allows for versatile applications across both biological and chemical contexts while maintaining effective buffering properties.
Case Studies
Several studies have focused on the biological implications of this compound:
- Antimicrobial Activity : A study investigated its potential as an antimicrobial agent against various bacterial strains. Results indicated that it could inhibit growth effectively at minimal inhibitory concentrations (MICs), suggesting its utility in developing new antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound could promote apoptosis in cancer cells by modulating histone acetylation levels, thereby influencing gene expression related to cell cycle regulation .
Q & A
Q. What synthetic strategies are recommended for preparing [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide with high purity?
Methodological Answer: Synthesis typically involves multi-step functionalization of a benzene core. A plausible route includes:
Core Functionalization : Start with 1,3,5-tris(bromomethyl)benzene. React with ammonia or protected amines to introduce aminomethyl groups .
Salt Formation : Treat the free base with HBr in a stoichiometric ratio (3:1) to form the trihydrobromide salt.
Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (≥98%, as in ) and confirm stoichiometry via elemental analysis .
Q. Key Considerations :
- Protect amine groups during synthesis to avoid side reactions.
- Optimize reaction temperature (e.g., 0–5°C for bromomethylation) to minimize decomposition .
Q. How can crystallization challenges for this compound be addressed, and what role does SHELX play in structural determination?
Methodological Answer: Crystallization Challenges :
Q. SHELX Application :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve potential twinning or disorder.
- Refinement : SHELXL () refines hydrogen positions via restraints for NH and CH₂ groups. Example parameters:
AFIX 43 ; For NH₃⁺ groups
HFIX 13 ; For CH₂NH₂ moieties
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR integration ratios and theoretical proton counts in this compound?
Methodological Answer: Common Contradictions :
- Overlapping signals (e.g., CH₂NH₂ and aromatic protons) may lead to misintegration.
- Dynamic proton exchange in NH₃⁺ groups broadens signals, reducing accuracy.
Q. Resolution Strategies :
Advanced NMR Techniques :
- Use 2D experiments (HSQC, HMBC) to assign overlapping protons ().
- Perform variable-temperature NMR to slow exchange processes (e.g., at −40°C in DMSO-d₆) .
Complementary Methods :
Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Design Framework :
pH Stability :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C.
- Use Arrhenius plots to predict shelf life at elevated temperatures (40–60°C) .
Thermal Analysis :
Q. Data Interpretation :
Q. How can researchers optimize ligand-metal coordination studies using this compound?
Methodological Answer: Experimental Design :
Ligand Screening :
- Test coordination with transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous/methanol solutions.
- Monitor complexation via UV-Vis (d-d transitions) and ESI-MS for [M-L]ⁿ⁺ species .
Structural Analysis :
Q. Challenges :
- Competing bromide ions may interfere with metal coordination. Use nitrate or perchlorate counterions to mitigate this .
Q. What advanced methodologies are recommended for analyzing the compound’s protonation states in solution?
Methodological Answer: Techniques :
Potentiometric Titration :
- Titrate with HCl/NaOH while monitoring pH. Fit data to a multi-protonation model (e.g., pKa₁, pKa₂, pKa₃ for NH₃⁺ groups) .
¹H-¹⁵N HMBC NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
